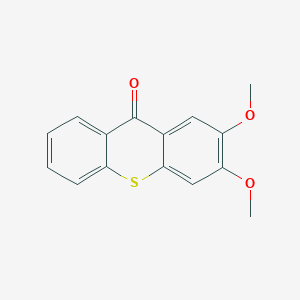2,3-dimethoxy-9H-thioxanthen-9-one
CAS No.:
Cat. No.: VC10102642
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12O3S |
|---|---|
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 2,3-dimethoxythioxanthen-9-one |
| Standard InChI | InChI=1S/C15H12O3S/c1-17-11-7-10-14(8-12(11)18-2)19-13-6-4-3-5-9(13)15(10)16/h3-8H,1-2H3 |
| Standard InChI Key | PSAMJLCXDLHGJY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2,7-Dimethoxy-9H-thioxanthen-9-one features a planar thioxanthene backbone comprising two benzene rings fused to a central thiopyran-4-one moiety. The methoxy (-OCH₃) groups at positions 2 and 7 introduce electron-donating effects, altering the compound’s reactivity and optical properties. The molecular formula is C₁₅H₁₂O₃S, with a calculated molecular weight of 272.32 g/mol .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is 2,7-dimethoxythioxanthen-9-one, reflecting the substitution pattern on the thioxanthene core. X-ray crystallography confirms a non-planar conformation due to steric interactions between the methoxy groups and the thiopyran ring .
Spectroscopic Signatures
-
UV-Vis Absorption: A maximum absorption wavelength (λₘₐₓ) of 415 nm in acetonitrile suggests strong π→π* transitions within the conjugated system .
-
NMR Data: ¹H NMR spectra exhibit singlet peaks for the methoxy protons (δ 3.85–3.90 ppm) and aromatic protons in the deshielded regions (δ 7.20–8.10 ppm), consistent with the symmetric substitution pattern .
Synthesis and Optimization
Key Synthetic Routes
The primary synthesis method involves a copper-catalyzed Ullmann-type coupling, as reported by Koumura et al. (2002) :
Reaction Conditions
-
Reactants: 2-iodoanisole and 2-mercaptobenzoic acid derivatives.
-
Catalyst System: Copper powder (10 mol%), potassium carbonate (2 eq), sodium iodide (1 eq).
-
Solvent: N,N-dimethylformamide (DMF) at 120°C for 24 hours.
Mechanistic Insights
The reaction proceeds via a radical-mediated pathway, where copper facilitates the formation of a thiyl radical intermediate. Subsequent cyclization and oxidation yield the thioxanthenone core .
Industrial-Scale Production
TCI America reports a purity of >95% (GC) for commercially available batches, achieved through recrystallization from ethanol/water mixtures. Industrial protocols emphasize light-sensitive handling and storage below 15°C to prevent photodegradation .
Physicochemical Properties
Thermal Stability
-
Melting Point: 152–156°C, with a reported literature value of 154°C .
-
Thermogravimetric Analysis (TGA): Decomposition begins at 280°C, indicating moderate thermal stability under inert atmospheres .
Solubility and Partitioning
-
Solubility:
-
logP (Octanol-Water): Calculated value of 3.12 suggests high lipophilicity, favoring membrane permeability in biological systems .
Applications and Functional Utility
Photoredox Catalysis
The compound’s strong visible-light absorption (415 nm) positions it as a potential photocatalyst in organic transformations, such as C–H functionalization and cross-coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume